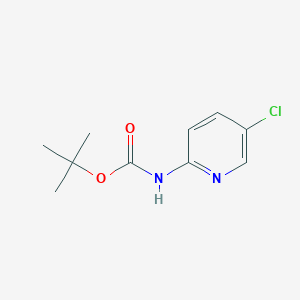
tert-Butyl 5-Chloropyridin-2-ylcarbamate
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl 5-Chloropyridin-2-ylcarbamate typically involves the reaction of 5-chloropyridin-2-amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
tert-Butyl 5-Chloropyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl 5-Chloropyridin-2-ylcarbamate is widely used in scientific research, particularly in:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-Chloropyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
tert-Butyl 5-Chloropyridin-2-ylcarbamate can be compared to similar compounds such as:
tert-Butyl (5-chloropyridin-2-yl)methylcarbamate: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
tert-Butyl 5-chloropyrazin-2-ylcarbamate: Another related compound with a pyrazine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
IUPAC Name |
tert-butyl N-(5-chloropyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZBERPWXUYBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674814 | |
| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354503-86-9 | |
| Record name | tert-Butyl (5-chloropyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


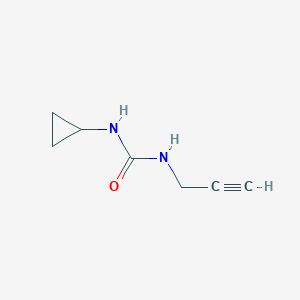
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)
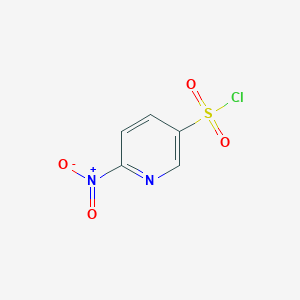
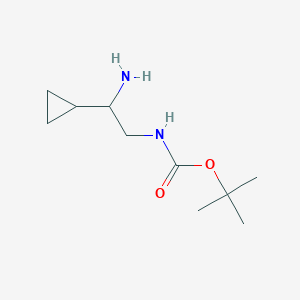
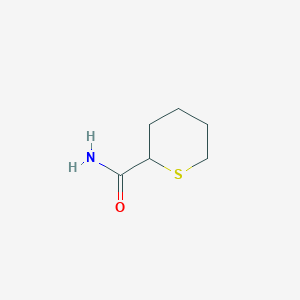
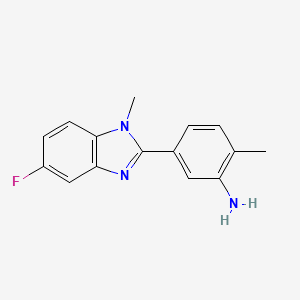
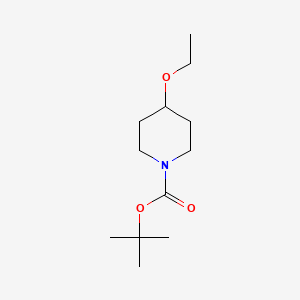
![1-[4-(1-Aminoethyl)phenyl]-3-cyclopropylurea](/img/structure/B1373185.png)
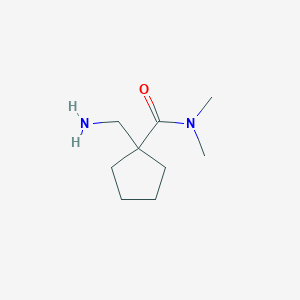
![2-Amino-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1373187.png)
![[1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1373188.png)
![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)
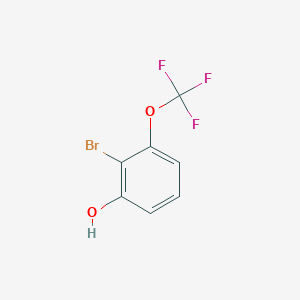
![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)
